2-Formyl-5-(trifluoromethoxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

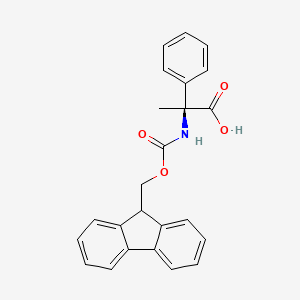

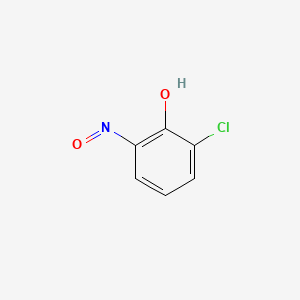

2-Formyl-5-(trifluoromethoxy)phenylboronic acid is a chemical compound with the molecular formula C8H6BF3O4 . It has a molecular weight of 233.94 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .Scientific Research Applications

Physicochemical and Structural Characteristics

Further investigation into the physicochemical properties and molecular structure of trifluoromethoxyphenylboronic acids reveals intricate details about their reactivity and interaction with other molecules. The presence of the -OCF3 group significantly affects the acidity of these compounds. The molecular and crystal structures, particularly of the ortho and para isomers, indicate the formation of hydrogen-bonded dimers, with additional intramolecular hydrogen bonding in the ortho isomer. These structural characteristics have implications for the reactivity and potential applications of these compounds. Docking studies suggest that these compounds can interact with LeuRS of Escherichia coli, further supporting their potential use in antimicrobial applications (Adamczyk-Woźniak et al., 2021).

Catalytic Applications in Chemical Reactions

2-Formyl-5-(trifluoromethoxy)phenylboronic acid and related compounds also exhibit catalytic properties, enhancing the efficiency of chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid is identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, a process crucial for peptide bond formation and peptide synthesis. The presence of substituents on the boronic acid molecule, especially at the ortho position, is critical in facilitating these reactions by preventing the undesirable coordination of amines to the boron atom, thereby accelerating the reaction process. This catalytic efficiency is particularly noteworthy in the synthesis of α-dipeptides, showcasing the compound's utility in peptide chemistry (Wang et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The compound’s molecular weight (23394 g/mol) and its solid physical form suggest that it may have good bioavailability .

Result of Action

Boronic acids are known to have various biological activities, including antimicrobial, antiviral, and anticancer effects .

Action Environment

The action, efficacy, and stability of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Properties

IUPAC Name |

[2-formyl-5-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRIYFFBRIQGSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675316 |

Source

|

| Record name | [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-89-6 |

Source

|

| Record name | [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)

![3H-Oxazolo[4,3-a]isoquinolin-3-one, 6-(acetyloxy)-1-(3,4-dimethoxyphenyl)-1,5,6,10b-tetrahydro-8,9-](/img/no-structure.png)